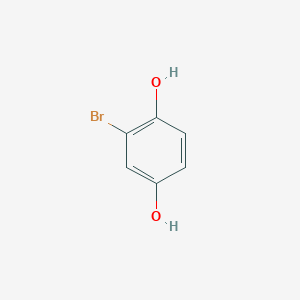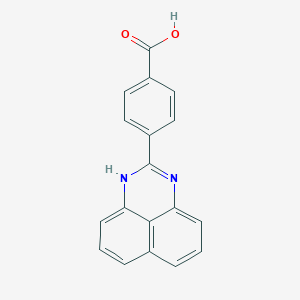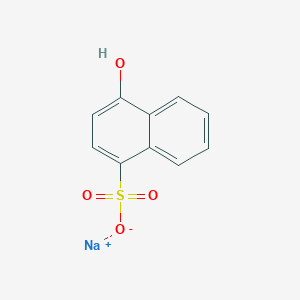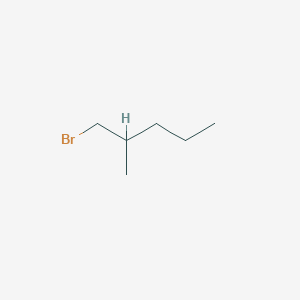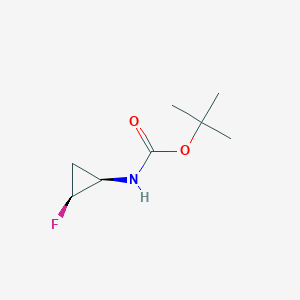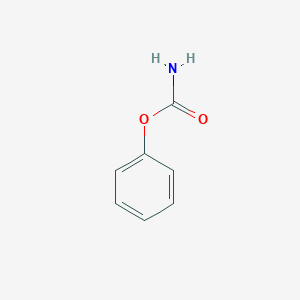
苯基氨基甲酸酯
概述
描述
Phenyl Carbamate Description
Phenyl carbamates are a class of organic compounds that have garnered interest due to their potential as prodrugs, particularly for protecting phenolic drugs against first-pass metabolism. These compounds are characterized by the presence of a carbamate group attached to a phenyl ring. The interest in phenyl carbamates spans various fields, including medicinal chemistry, where they are explored for their pharmacokinetic properties, and green chemistry, where they are synthesized using environmentally friendly methods .
Synthesis Analysis
The synthesis of phenyl carbamates can be achieved through different routes. One approach involves the use of amino acids to form phenyl carbamate esters, which are assessed as potential prodrugs . Another method utilizes methyl formate as a carbonylating agent to synthesize methyl N-phenyl carbamate from aniline, offering a greener alternative to traditional methods . Additionally, phenyl carbamates can be synthesized using a rhodium-promoted carbonylation process involving phenyl azide and carbon monoxide, which has been applied to create carbon-11 labeled compounds for imaging studies . Iron (II) bromide catalysis has also been employed for the oxidative cross-coupling of phenols with formamides to produce phenyl carbamates .
Molecular Structure Analysis
The molecular structure of phenyl carbamates has been studied using various techniques. For instance, the structure of 1-phenyl-1,2-dicarba-closo-dodecaborane was determined using electron diffraction, X-ray diffraction, and ab initio computations, revealing insights into the conformation of the phenyl ring with respect to the carborane cage .
Chemical Reactions Analysis
Phenyl carbamates undergo chemical reactions that are of interest in synthetic chemistry. For example, palladium-catalyzed ortho-arylation of O-phenylcarbamates with simple arenes has been achieved using sodium persulfate, demonstrating the potential of O-carbamates as directing groups for catalytic C-H bond activation . The synthesis of phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate has been used as a carbonyl source for the selective synthesis of carbamates and ureas under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl carbamates are influenced by their molecular structure and the nature of their substituents. Studies have shown that the stability of amino acid-derived carbamates is pH-dependent, with increased hydrolysis rates at physiological pH . The discovery of polymorphs of phenyl carbamate and the characterization of their phase transformations have provided further understanding of their physical properties . Additionally, the antibacterial activity of phenyl thiazolyl urea and carbamate derivatives against gram-positive bacteria, including MRSA, VRE, and PRSP, highlights the significance of the phenyl carbamate structure in medicinal applications .
科学研究应用
1. Drug Design and Medicinal Chemistry
- Summary of Application : Phenyl carbamate plays a crucial role in modern drug discovery and medicinal chemistry . It is a key structural motif in many approved drugs and prodrugs .
- Methods of Application : The carbamate group is specifically designed to make drug-target interactions through their carbamate moiety . It is widely utilized as a peptide bond surrogate in medicinal chemistry due to its chemical stability and capability to permeate cell membranes .
- Results or Outcomes : The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This has led to the design of prodrugs for achieving first-pass and systemic hydrolytic stability .
2. Antioxidant Activity
- Summary of Application : Phenyl carbamate, specifically 3-morpholinopropyl phenyl carbamate (3-MPPC), has been studied for its antioxidant activity against HO• and HOO• radicals .
- Methods of Application : The standard density functional theory (DFT) method (M062X) is used for electronic structure calculation, and conventional transition state theory and Marcus theory are used for H-transfer and electron transfer kinetics .
- Results or Outcomes : 3-MPPC showed excellent HO• radical scavenging activity in the gas phase, water, and pentyl ethanoate solvents . It was found that hydrogen atom transfer (HAT) is the most possible mechanism as it contributes approximately 97% and 93% to the overall rate in the gas phase and the lipid medium, respectively .
3. Prodrug Design
- Summary of Application : Phenyl carbamate is used in the design of prodrugs with the aim of protecting phenolic drugs against first-pass metabolism following per oral administration .
- Methods of Application : Various phenyl carbamate esters derived from amino acids, a dipeptide, and amino acid esters and amides were prepared and assessed .
- Results or Outcomes : The use of phenyl carbamate in prodrug design has shown potential in improving the stability and pharmacokinetic properties of phenolic drugs .
4. Peptide Bond Surrogate
- Summary of Application : Phenyl carbamate is widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes .
- Methods of Application : The carbamate group is specifically designed to make drug-target interactions through their carbamate moiety . It is used to modulate inter- and intramolecular interactions with the target enzymes or receptors .
- Results or Outcomes : The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This has led to the design of prodrugs for achieving first-pass and systemic hydrolytic stability .
5. Hydrolytic Stability of Ester-Based Urethanes
- Summary of Application : Phenyl carbamate end-capped oligoesters have been used as a model for studying the hydrolytic stability of ester-based urethanes .
7. Protease Inhibitors
- Summary of Application : Phenyl carbamate has been used in the design of a wide range of novel organic carbamates as potent inhibitors for various proteases, including HIV-1 protease, β-secretase, serine protease, and cysteine protease .
- Methods of Application : The carbamate group is specifically designed to make drug-target interactions through their carbamate moiety . It is used to modulate inter- and intramolecular interactions with the target enzymes or receptors .
- Results or Outcomes : The use of phenyl carbamate in protease inhibitor design has shown potential in improving the stability and pharmacokinetic properties of these drugs .
8. Coatings Technology
- Summary of Application : Phenyl carbamate end-capped oligoesters have been used as a model for studying the hydrolytic stability of ester-based urethanes in coatings technology .
- Methods of Application : A series of hydroxyl-terminated oligoesters were synthesized to determine the structural effects on the relative rates of hydrolysis in both acidic and alkaline media .
- Results or Outcomes : Hydrolysis rates showed a complex behavior where steric and anchimeric effects play a mutual role on initial hydrolysis rates .
9. Liquid Crystal Materials
- Summary of Application : Cholesteryl chloroformate, a known liquid crystal material, was modified to give new molecules a long-lasting liquid crystal (LC) phases with the stability of the carbamate and aromatic functions .
- Methods of Application : Two new mesogens, cholesteryl 1H-imidazole-1-carboxylate (Cho-Imi) and Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate (Cho-Diazo), were synthesized .
- Results or Outcomes : The new molecules showed long-lasting LC phases, indicating the potential of phenyl carbamate in the design of stable liquid crystal materials .
安全和危害
未来方向
Phenyl carbamate functionalized zinc oxide nanorods have been fabricated on a cellulose filter paper and employed as a novel and low-cost sorbent in a thin film microextraction (TFME) technique . This represents a promising direction for the future use of phenyl carbamate.
Relevant Papers Several papers have been published on phenyl carbamate. For instance, a paper titled “Phenyl carbamate functionalized zinc oxide nanorods for paper-based thin film microextraction” discusses the use of phenyl carbamate in thin film microextraction . Another paper titled “Carbamate synthesis by carbamoylation” discusses the synthesis of carbamates, including phenyl carbamate .
属性
IUPAC Name |
phenyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCCSDNZEIHXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211237 | |
| Record name | Phenyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl carbamate | |
CAS RN |
622-46-8 | |
| Record name | Phenyl carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl carbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKB257U27V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


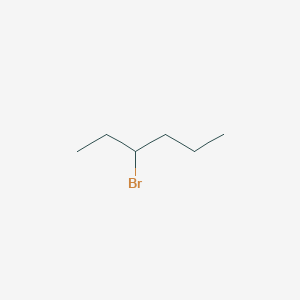
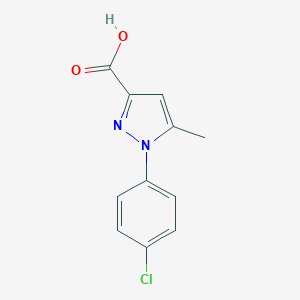
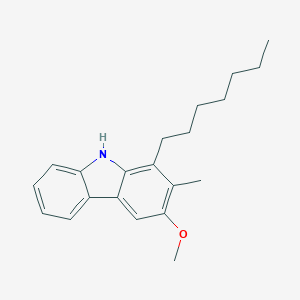
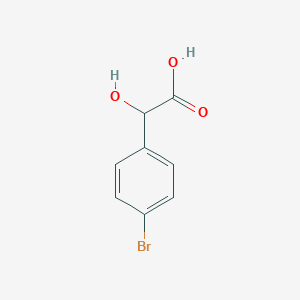
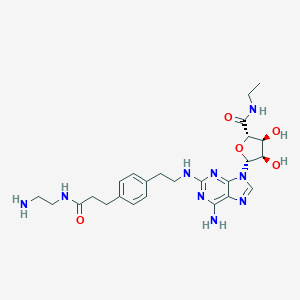
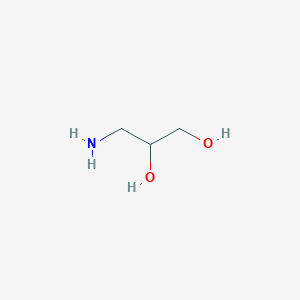
![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
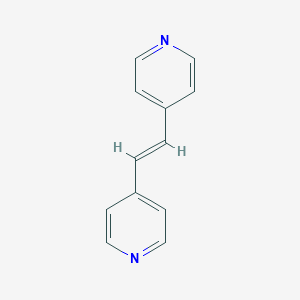
![3-Methylene-1-oxaspiro[3.5]nonan-2-one](/img/structure/B146025.png)
